molecular formula C10H15NS B1342380 N-Ethyl-2-(phenylthio)ethanamine CAS No. 5042-43-3

N-Ethyl-2-(phenylthio)ethanamine

Cat. No. B1342380
CAS RN: 5042-43-3
M. Wt: 181.3 g/mol
InChI Key: QBQYJYJDFQESIB-UHFFFAOYSA-N
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Description

N-Ethyl-2-(phenylthio)ethanamine is a chemical compound that has been studied for its potential use in various applications. It is an intermediate in the synthesis of the Bcl-2 inhibitor ABT-263, which is significant in the context of cancer research due to the role of Bcl-2 in regulating apoptosis .

Synthesis Analysis

The synthesis of N-Ethyl-2-(phenylthio)ethanamine has been achieved through the Gabriel reaction, starting from 2-phenylthio ethyl bromide. The use of 4-nitrophthalimide as the synthon has been found to be more effective than phthalimide, with an overall yield of about 61% . This synthesis route is crucial for producing the compound in sufficient quantities for further study and potential therapeutic applications.

Molecular Structure Analysis

While the specific molecular structure of N-Ethyl-2-(phenylthio)ethanamine is not detailed in the provided papers, related compounds have been analyzed. For instance, the molecular structure of 2,6-dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-methylbenzenamines and their nickel(II) dibromide complexes have been determined by single-crystal X-ray diffraction, revealing a distorted-pyramidal geometry at nickel . Additionally, the molecular packing of enantiopure (S)-(-)-1-[(1-phenyl)-N-(biphen-2-yl)methylidene]ethylamine has been reported to show a compact and dense three-dimensional arrangement, which is significant for understanding the physical properties of such compounds .

Chemical Reactions Analysis

The 2-(phenylthio)ethyl group has been proposed as a novel two-stage base protecting group for thymidine analogues. It can be inserted regiospecifically at the N3-position of the pyrimidine by a Mitsunobu reaction and is stable under strongly basic conditions. This allows for selective O-alkylation of ribose moieties without undesired base alkylations. After oxidation to sulfone, the protecting group can be removed by a β-elimination mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide insight into the behavior of N-Ethyl-2-(phenylthio)ethanamine. For example, the optical properties of (S)-(-)-1-[(1-phenyl)-N-(biphen-2-yl)methylidene]ethylamine have been studied, revealing blue and green emission bands in the visible region, which indicates potential applications in optoelectronic devices . The structural aspects of 1,1-dichloro-2,2-bis[p-(N,N-dimethylamino)phenyl]ethane, an analogue of the degradation product of DDT, have been analyzed, providing comparative conformational parameters that could be relevant to the study of N-Ethyl-2-(phenylthio)ethanamine .

Scientific Research Applications

Synthesis of 2-(Phenylthio)ethanamine

2-(Phenylthio)ethanamine serves as an intermediate in the synthesis of the Bcl-2 inhibitor ABT-263, prepared from 2-phenylthio ethyl bromide using the Gabriel reaction. This synthesis demonstrates the compound's utility in the development of therapeutics targeting cancer pathways (Zhou Youjun, 2010).

Protective Group for Thymidine Analogues

The compound has been proposed as a novel two-stage base protecting group for the thymine residue in the synthesis of sugar-modified thymidine derivatives. This innovative protection approach allows for selective O-alkylation of ribose moieties, highlighting the compound's importance in nucleoside chemistry (J. D’Onofrio, L. D. Napoli, G. D. Fabio, D. Montesarchio, 2006).

Antimicrobial Activity

Novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and evaluated for in vitro antibacterial and antifungal activities. This study underscores the potential for developing new antimicrobial agents from derivatives of N-Ethyl-2-(phenylthio)ethanamine (R. Kumbhare, K. V. Kumar, T. Dadmal, U. Kosurkar, K. Appalanaidu, 2013).

Antioxidant Activities

New trisubstituted triazoles, synthesized from reactions involving ethyl N'-(alkylidene/arylidene)hydrazonate and 2-(3,4-dimethoxy phenyl)ethanamine, were evaluated for their antioxidant properties. These studies contribute to the understanding of the compound's role in synthesizing molecules with potential antioxidant activities (K. Sancak, Y. Ünver, D. Ünlüer, Esra Düğdü, Gülcan Kör, 2012).

Antifungal and Antibacterial Activity

Substituted 6-fluorobenzo[d]thiazole amides, synthesized by condensation of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with benzoyl chlorides, showed promising antibacterial and antifungal activities. This research highlights the compound's utility in creating derivatives with significant antimicrobial properties (Vladimír Pejchal, M. Pejchalová, Z. Růžičková, 2015).

properties

IUPAC Name

N-ethyl-2-phenylsulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-2-11-8-9-12-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQYJYJDFQESIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607797
Record name N-Ethyl-2-(phenylsulfanyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-(phenylthio)ethanamine

CAS RN

5042-43-3
Record name N-Ethyl-2-(phenylsulfanyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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